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Compound of Interest

Compound Name: 9-Angeloylretronecine

CAS No.: 6922-62-9

Cat. No.: B12747383

Get Quote

Content Type: Technical Comparison & Application Guide Target Audience: Analytical

Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The Structural Context
9-Angeloylretronecine is a monoester PA derived from the necine base retronecine esterified

at the C-9 position with angelic acid ((Z)-2-methylbut-2-enoic acid).

Accurate identification is critical because PAs exhibit varying degrees of hepatotoxicity based

on their esterification patterns. This guide compares 9-Angeloylretronecine against its primary

analytical challenges: its trans-isomer (9-Tigloylretronecine) and positional isomers (7-

Angeloylretronecine).
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Feature 9-Angeloylretronecine Specification

Precursor Ion [M+H]⁺ m/z 238

Retention Time
Distinct from Tigloyl- isomer (requires C18/PFP

selectivity)

Key Neutral Loss 100 Da (Angelic Acid)

Diagnostic Ions m/z 138 (Base Peak), 120, 94, 156

Ionization Mode ESI (+)

Technical Deep Dive: Fragmentation Mechanics
The fragmentation of 9-Angeloylretronecine under Collision-Induced Dissociation (CID)

follows a predictable pathway driven by the instability of the ester bond and the robust nature of

the pyrrolizidine core.

The Fragmentation Pathway
Precursor Selection (m/z 238): The protonated molecule [M+H]⁺ is selected.

Primary Cleavage (The Ester Loss): The most energetically favorable pathway is the

cleavage of the C9-ester bond. This results in the neutral loss of Angelic Acid (100 Da).

Mechanism:[2] Charge-remote fragmentation or proton transfer leads to the elimination of

the acid, leaving the retronecine core.

Result: Formation of the characteristic necine base ion at m/z 138.

Secondary Fragmentation (Dehydration): The m/z 138 ion (hydroxypyrrolizidine) undergoes

rapid dehydration (loss of H₂O, 18 Da).

Result: Formation of the ion at m/z 120.[1][2][3]

Diagnostic C9 Markers:
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m/z 94: A characteristic fragment of the pyrrole ring system, often observed in C9-

monoesters.

m/z 156: Protonated retronecine ([Retronecine+H]⁺). While m/z 138 is usually the base

peak, the presence of m/z 156 helps distinguish C9-monoesters from other PA types

where this ion may be absent or of different abundance.[1]
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Caption: CID fragmentation pathway of 9-Angeloylretronecine showing primary loss of

angelic acid and subsequent core degradation.

Comparative Analysis: Isomer Differentiation
Differentiation of 9-Angeloylretronecine from its isomers is the primary challenge in PA

analysis. Mass spectrometry alone is often insufficient due to identical fragmentation channels;

therefore, chromatographic resolution is mandatory.

Comparison Table: 9-Angeloyl vs. Alternatives
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Parameter
9-

Angeloylretronecine

(Standard)

9-Tigloylretronecine

(Stereoisomer)

7-

Angeloylretronecine

(Positional Isomer)

Structure
C9-Ester (Z-isomer

acid)

C9-Ester (E-isomer

acid)

C7-Ester (Z-isomer

acid)

Precursor (m/z) 238 238 238

Major Fragment 138 (100%) 138 (100%) 138 (100%)

Diagnostic Ratio
m/z 120/138 ratio is

high

m/z 120/138 ratio is

high

May show enhanced

m/z 156 or specific C7

fragments

Differentiation LC Retention Time LC Retention Time

LC Retention Time &

subtle MS intensity

diff.

Elution Order (C18)
Typically elutes before

Tigloyl

Typically elutes after

Angeloyl

Variable (Column

dependent)

The "Isobaric Trap"
Angelic vs. Tiglic Acid: These are cis (Z) and trans (E) isomers. In MS/MS, both lose a

neutral moiety of 100 Da. They produce identical product ion spectra at standard collision

energies.

Protocol Implication: You cannot rely on MS/MS transitions alone for confirmation. You must

run a reference standard of 9-Angeloylretronecine alongside your sample to confirm

retention time.

Validated Experimental Protocol
This workflow ensures the specific detection of 9-Angeloylretronecine, minimizing false

positives from isomers.

Sample Preparation (Solid Phase Extraction)
Goal: Enrich basic alkaloids and remove matrix interferences.
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Step 1: Acid extraction (0.05 M H₂SO₄) to protonate PAs.

Step 2: SPE Cleanup (Strata-X-C or Oasis MCX - Mixed Mode Cation Exchange).

Load: Acidic extract.

Wash: Water followed by MeOH (removes neutrals/acidics).

Elute: 5% NH₄OH in MeOH (releases basic PAs).

Step 3: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
Column: C18 High Strength Silica (HSS) T3 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

Why: Phenyl-hexyl phases often provide better selectivity for geometric isomers (Angeloyl

vs Tigloyl) than standard C18.

Mobile Phase:

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: Slow ramp (e.g., 5-20% B over 10 mins) is crucial to separate the cis/trans

isomers.

MS Source: ESI Positive Mode.

MRM Transitions:

Quantifier: 238.1 → 138.1 (CE: ~25-30 eV)

Qualifier 1: 238.1 → 120.1 (CE: ~35-40 eV)

Qualifier 2: 238.1 → 94.1 (CE: ~45 eV)

Workflow Diagram
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Caption: Analytical workflow emphasizing cation-exchange cleanup and isomer-selective

chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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